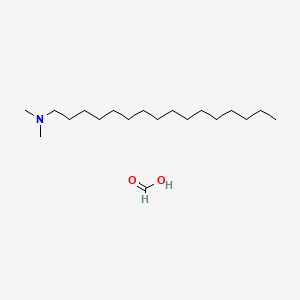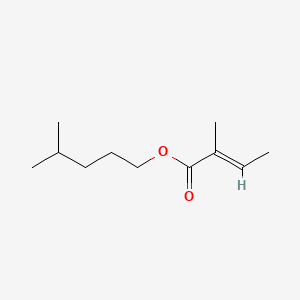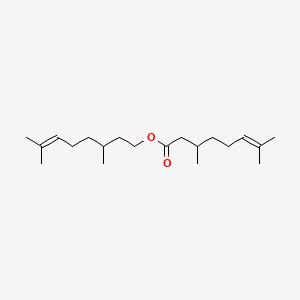
2-Propyl-1-undecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1-undecanol is a primary alcohol with the molecular formula C14H30O. It is a colorless, water-insoluble liquid that is part of the family of fatty alcohols. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propyl-1-undecanol can be synthesized through the reduction of the corresponding aldehyde, 2-propylundecanal. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propyl-1-undecanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Propylundecanal, 2-Propylundecanoic acid
Reduction: Hydrocarbons
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
2-Propyl-1-undecanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism by which 2-Propyl-1-undecanol exerts its effects is primarily through its interaction with cell membranes. As a fatty alcohol, it can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis and death, particularly in microbial cells . The compound’s hydrophobic tail and hydrophilic head allow it to act as a nonionic surfactant, further enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2-Propyl-1-undecanol can be compared with other similar fatty alcohols, such as:
1-Undecanol: Similar in structure but lacks the propyl group, making it less hydrophobic.
2-Propyl-1-decanol: Shorter carbon chain, resulting in different physical properties and reactivity.
2-Propyl-1-dodecanol: Longer carbon chain, which may affect its solubility and interaction with biological membranes.
Uniqueness: this compound’s unique structure, with a propyl group attached to the undecanol backbone, provides it with distinct hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring membrane disruption and antimicrobial activity .
Eigenschaften
CAS-Nummer |
99625-03-3 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
2-propylundecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-12-14(13-15)11-4-2/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
IKGAYTGZQLWJLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


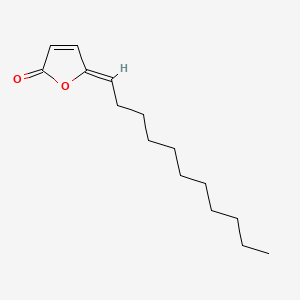
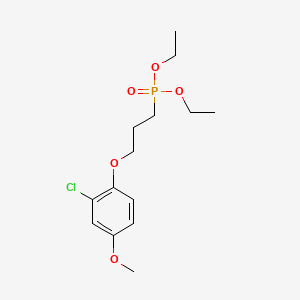
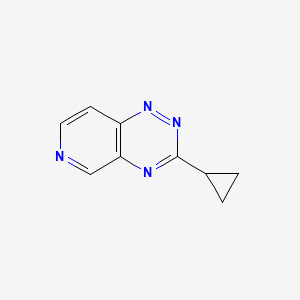
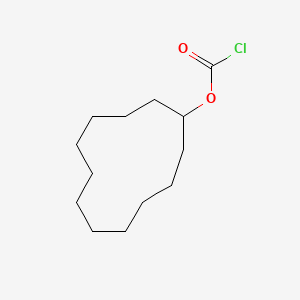
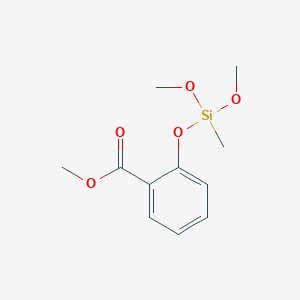
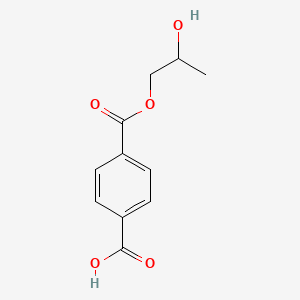
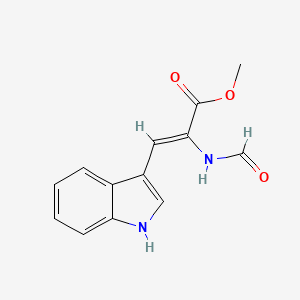

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
